molecular formula C29H33N5O2S B2917985 N-{[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476452-24-1

N-{[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2917985
CAS No.: 476452-24-1
M. Wt: 515.68
InChI Key: BMBHXOLCPUXOMB-UHFFFAOYSA-N
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Description

This compound belongs to a class of adamantane-linked 1,2,4-triazole derivatives, characterized by a rigid adamantane carboxamide core connected via a methylene bridge to a triazole ring. The triazole moiety is substituted at position 4 with a phenyl group and at position 5 with a sulfanyl group bearing a (4-methylphenyl)carbamoylmethyl substituent. Such derivatives are synthesized via cyclization of hydrazinecarbothioamide precursors followed by alkylation or arylthiolation, as demonstrated in related compounds . The adamantane group enhances lipophilicity and metabolic stability, while the triazole-sulfanyl scaffold offers versatility for functionalization, influencing biological activity and physicochemical properties .

Properties

IUPAC Name

N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N5O2S/c1-19-7-9-23(10-8-19)31-26(35)18-37-28-33-32-25(34(28)24-5-3-2-4-6-24)17-30-27(36)29-14-20-11-21(15-29)13-22(12-20)16-29/h2-10,20-22H,11-18H2,1H3,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBHXOLCPUXOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the adamantane moiety via a coupling reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, often under microwave activation to enhance reaction rates.

    Reduction: Lithium aluminum hydride in anhydrous ether, typically under inert atmosphere conditions.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The triazole ring and adamantane core are crucial for its binding affinity and specificity, while the sulfanyl group may participate in redox reactions that modulate its activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound’s closest analogs include:

5-(Adamantan-1-yl)-3-[(2-methoxyethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole : Features a methoxyethylsulfanyl group instead of the (4-methylphenyl)carbamoylmethyl substituent. The methoxyethyl chain increases hydrophilicity compared to the aromatic carbamoyl group in the target compound.

N-{[5-(Benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide : Differs in the triazole’s 4-position substituent (2-methoxyphenyl vs. phenyl) and the sulfanyl group (benzyl vs. carbamoylmethyl).

Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Substituents (Triazole Positions 4/5) Key Properties
Target Compound C30H34N6O2S 542.70 4-phenyl, 5-[(4-methylphenyl)carbamoylmethylsulfanyl] High lipophilicity (adamantane), polar carbamoyl group
5-(Adamantan-1-yl)-3-[(2-methoxyethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole C21H28N4OS 408.54 4-phenyl, 5-(2-methoxyethylsulfanyl) Moderate hydrophilicity (methoxy group)
3-Butylsulfanyl-5-(adamantan-1-yl)-4-phenyl-4H-1,2,4-triazole C22H30N4S 406.56 4-phenyl, 5-butylsulfanyl High lipophilicity, low polarity
N-{[5-(Benzylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide C28H32N4O2S 488.64 4-(2-methoxyphenyl), 5-benzylsulfanyl Enhanced solubility (methoxy), aromatic bulk

Key Differences :

  • Substituent Complexity : The target compound’s carbamoylmethylsulfanyl group requires multi-step functionalization, unlike straightforward alkylation in analogs .
  • Crystallographic Data : Adamantane-triazole derivatives often exhibit rigid, planar triazole rings and chair-conformation adamantane moieties, as confirmed by X-ray studies .

Biological Activity

N-{[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C23H30N4O2S\text{C}_{23}\text{H}_{30}\text{N}_{4}\text{O}_{2}\text{S}

This structure features an adamantane core, which is known for its unique three-dimensional shape and stability. The presence of the triazole ring and sulfanyl group contributes to its biological activity.

Antiviral Properties

Adamantane derivatives have been extensively studied for their antiviral properties, particularly against influenza and HIV viruses. Research indicates that compounds similar to this compound exhibit significant antiviral effects. For instance, studies have shown that adamantane derivatives can inhibit viral replication by interfering with viral ion channels and preventing endosomal acidification necessary for viral uncoating .

Antimicrobial Activity

In addition to antiviral properties, adamantane derivatives have demonstrated antimicrobial activity. A study highlighted that certain adamantyl compounds exhibit marked antibacterial effects against various strains of bacteria, suggesting their potential as chemotherapeutic agents . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Research has indicated that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . Additionally, the sulfanyl group may enhance the compound's ability to penetrate cellular membranes and target intracellular pathways involved in tumor growth.

Case Studies

  • Antiviral Efficacy : A study conducted on a series of adamantane derivatives revealed that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range against influenza A virus, indicating promising antiviral activity .
  • Antibacterial Activity : In vitro tests on related adamantane derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL depending on the strain tested . This suggests the potential for development into new antibacterial agents.
  • Anticancer Studies : In a recent investigation into triazole-based compounds, it was found that specific derivatives induced significant cytotoxicity in breast cancer cell lines (MCF-7) with IC50 values below 10 µM. This was attributed to their ability to activate apoptotic pathways and inhibit cell proliferation .

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